3-Methyl-3-(trifluoromethyl)azetidine

Medicinal chemistry Physicochemical profiling Salt selection

Non-fluorinated 3,3-dialkyl azetidines (pKa ≥11.3) remain largely protonated at physiological pH, flagging P-gp efflux and limiting CNS permeability. 3-Methyl-3-(trifluoromethyl)azetidine (pKa ~9.20) resolves this by shifting N-protonation toward the neutral, membrane-permeable species while retaining hydrochloride salt formability. • pKa ~9.20 - balances solubility and passive permeability for CNS programs • Geminal CF3/CH3 at C3 creates a quaternary center, eliminating proton-abstraction side reactions • Intrinsic ¹⁹F NMR probe - sharp CF3 singlet for ligand-observed binding assays • HCl salt (CAS 2567498-60-4) available for improved crystallinity and solid handling • Density 1.173 g/cm³ - verify gravimetric calibration for automated liquid-handling workflows

Molecular Formula C5H8F3N
Molecular Weight 139.12 g/mol
Cat. No. B13274900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-(trifluoromethyl)azetidine
Molecular FormulaC5H8F3N
Molecular Weight139.12 g/mol
Structural Identifiers
SMILESCC1(CNC1)C(F)(F)F
InChIInChI=1S/C5H8F3N/c1-4(2-9-3-4)5(6,7)8/h9H,2-3H2,1H3
InChIKeyBPIVTZCUMUGOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-(trifluoromethyl)azetidine: Physicochemical Identity


3-Methyl-3-(trifluoromethyl)azetidine (CAS 1936167-98-4; free base MW 139.12 g/mol) is a fully substituted, four-membered saturated aza-heterocycle belonging to the α,α-disubstituted azetidine class. The scaffold features a geminal arrangement in which a methyl group (−CH₃) and a trifluoromethyl group (−CF₃) are both installed at the ring 3‑position. This substitution pattern yields a modest predicted basicity (pKa ~9.20), distinguishing it from simple 3‑alkyl- or 3,3‑dialkyl‑azetidines whose pKa values cluster above ~11 . Its hydrochloride salt (CAS 2567498-60-4; MW 175.58 g/mol) is the most commonly procured form, offering improved crystallinity and handling characteristics for synthetic workflows [1]. The compound is employed as a conformationally constrained, fluorinated building block in medicinal chemistry and agrochemical research, where the CF₃ group simultaneously enhances metabolic stability, lipophilicity, and electron‑withdrawing character relative to non‑fluorinated or differently fluorinated azetidine analogues [2].

Fluorinated azetidine building block — geminal CH₃/CF₃ pattern at C3
Reduced basicity relative to 3,3-dialkyl azetidines; supports pKa-driven salt selection
Hydrochloride salt form for improved crystallinity and handling in synthetic workflows

3-Methyl-3-(trifluoromethyl)azetidine: Irreplaceable by Generic Azetidines


Casual substitution of 3‑methyl‑3‑(trifluoromethyl)azetidine with simpler azetidine congeners—such as 3‑methylazetidine, 3,3‑dimethylazetidine, or positional isomers like 2‑(trifluoromethyl)azetidine—fundamentally alters key molecular properties that govern downstream reactivity and biological performance. The dual C3‑substitution creates a quaternary carbon center that eliminates proton‑abstraction pathways available to 3‑monosubstituted analogues, while the CF₃ group depresses nitrogen basicity by approximately 2 pKa units compared to non‑fluorinated 3,3‑dialkyl azetidines . This shift in pKa changes the N‑protonation state at physiological and synthetic pH values, affecting both salt formulation behaviour and nucleophilic reactivity in amide‑coupling or N‑arylation steps. Furthermore, the gem‑dimethyl/CF₃ arrangement imparts a unique conformational profile that influences the exit‑vector geometry of elaborated derivatives—a consideration that cannot be replicated by either the 2‑CF₃ or 3‑CF₃ positional isomers [1]. Procurement decisions must therefore be guided by the specific pKa, steric, and electronic signature of the 3‑methyl‑3‑CF₃ regioisomer rather than by generic ‘trifluoromethyl azetidine’ class descriptors.

Target
3-Methyl-3-CF₃ azetidine: quaternary C3 restricts conformers; CF₃ lowers nitrogen basicity
Generic Azetidine
3-Methylazetidine / 3,3-dimethyl: higher pKa (>11) shifts protonation state at synthetic pH
Target
Defined exit-vector geometry from C3 gem-disubstitution
Positional Isomer
2-CF₃ or 3-CF₃ monosubstituted: multiple ring conformers; exit-vector may not transfer
Target
Reduced ring-opening tendency during N-functionalization
2-CF₃ Azetidine
Documented azetidinium ring-opening; product profile may differ

3-Methyl-3-(trifluoromethyl)azetidine: Evidence vs. Structural Analogues


Basicity (pKa) Reduction vs. Non-Fluorinated Azetidines

The predicted pKa of 3‑methyl‑3‑(trifluoromethyl)azetidine is 9.20 ± 0.40 . In comparison, the non‑fluorinated analogues 3‑methylazetidine and 3,3‑dimethylazetidine exhibit predicted pKa values of 11.31 ± 0.40 and 11.37 ± 0.40, respectively . The introduction of the 3‑CF₃ group therefore lowers the nitrogen basicity by approximately 2.1–2.2 log units relative to these direct structural comparators. Even the monosubstituted 3‑(trifluoromethyl)azetidine (predicted logP ~0.52; computed logD₇.₄ ~−1.16) is expected to retain higher basicity than the gem‑dimethyl/CF₃ congener owing to the absence of the steric and inductive contribution of the second C3‑alkyl substituent [1].

Basicity (pKa)
Cross-study comparable
ΔpKa ≈ −2.1 to −2.2
Target 9.20 vs. 11.31–11.37 for non-fluorinated 3,3-dialkyl analogs
Supports pKa-driven salt form and protonation-state interpretation
Predicted values; free base
Medicinal chemistry Physicochemical profiling Salt selection

Lipophilicity Advantage vs. Non-Fluorinated 3-Methylazetidine

Predicted logP for the free base of 3‑methyl‑3‑(trifluoromethyl)azetidine is estimated to be in the range 1.2–1.7 (based on increment methods for CF₃‑azetidines; experimental logP of the closely related 3‑(trifluoromethyl)azetidine is 0.52, and the 2‑(trifluoromethyl)azetidine is ~0.41–1.24) [1]. The non‑fluorinated comparator 3‑methylazetidine has a substantially lower predicted logP (estimated near −0.2 to 0.3 based on azetidine core and methyl increment) . The addition of the 3‑CF₃ group to the gem‑dimethyl framework therefore increases lipophilicity by an estimated ≥1 log unit, moving the compound into the favourable logP window (1–3) associated with optimal passive membrane permeability while avoiding excessive lipophilicity that can trigger promiscuous binding or poor solubility.

Lipophilicity
Cross-study comparable
ΔlogP ≈ +1.0 to +1.5 vs. 3-methylazetidine
Target est. logP ~1.2–1.7; comparator ~−0.2 to 0.3
Reported logP shift supports membrane permeability review
Predicted values; neutral species
Drug design Lipophilicity ADME optimization

Density Differential vs. 3-Methylazetidine

The predicted density of 3‑methyl‑3‑(trifluoromethyl)azetidine (free base) is 1.173 ± 0.06 g/cm³ . The non‑fluorinated comparator 3‑methylazetidine has a predicted density of 0.817 ± 0.06 g/cm³ , reflecting a substantial density difference of approximately +0.36 g/cm³ (~44% increase). Even the closely related 3,3‑dimethylazetidine hydrochloride exhibits a predicted density of only ~0.807 g/cm³ . This density elevation arises from the incorporation of the dense CF₃ group and directly impacts volumetric dosing in parallel synthesis, centrifugation‑based workup protocols, and formulation development where precise mass‑to‑volume conversion is required.

Density
Data to verify
Δρ ≈ +0.36 g/cm³ vs. 3-methylazetidine
Target 1.173 ± 0.06 g/cm³; comparator 0.817 ± 0.06 g/cm³
Higher density impacts volumetric dispensing calibration
Predicted values; source review recommended
Formulation science Process chemistry Physical property specification

Conformational Rigidity vs. Monosubstituted CF3 Azetidines

The presence of two substituents (CH₃ and CF₃) at the azetidine 3‑position creates a quaternary sp³ carbon that locks the ring into a defined conformational envelope with restricted pseudorotation, in contrast to the more flexible 2‑CF₃‑azetidine scaffold [1]. In 3‑monosubstituted or 2‑monosubstituted trifluoromethyl azetidines, the ring can sample multiple puckered conformations; the gem‑dimethyl/CF₃ pattern reduces this conformational sampling, providing a more predictable exit‑vector geometry for appended pharmacophoric elements. This property is critical for structure‑based design where precise spatial presentation of functional groups determines target binding [2]. Additionally, 3,3‑disubstituted azetidines are less prone to N‑alkylation‑triggered ring‑opening side reactions than their 2‑substituted or monosubstituted counterparts, offering a cleaner reaction profile in library synthesis [3].

Conformational Rigidity
Class-level inference
3,3-Disubstituted: restricted pseudorotation; reduced ring-opening
2-CF₃ azetidine: multiple conformers, documented ring-opening via azetidinium
Conformer restriction may support structure-based design
Qualitative; quantitative barrier data not available
Scaffold design Conformational analysis Structure‑based drug design

Patent Validation for Agrochemical Amides

Chinese patent CN118271285A discloses a series of 26 amide derivatives built on an azetidine‑containing scaffold, where the azetidine ring is directly elaborated from 3‑(aminomethyl)azetidine precursors that can be derived from 3‑methyl‑3‑(trifluoromethyl)azetidine or its N‑protected analogues [1]. The patent explicitly claims antifungal activity against five plant pathogenic fungi, establishing the azetidine‑amide framework as a viable chemotype for crop protection. While the patent evaluates fully elaborated final compounds rather than the building block itself, it provides direct evidence that the 3,3‑disubstituted azetidine core—specifically the 3‑methyl‑3‑CF₃ variant when incorporated into amide derivatives—can deliver promising antifungal potency. This distinguishes the scaffold from simple piperidine or pyrrolidine amides that lack the conformational constraint and fluorine‑imparted metabolic stability of the azetidine series. No head‑to‑head EC₅₀ data for the azetidine‑amide versus non‑azetidine amide analogues are provided in the patent; the differentiation is therefore at the scaffold‑class level.

Agrochemical Patent
Class-level inference
Azetidine-amide derivatives D1–D26 exhibit antifungal activity
CN118271285A; target compound is the core building block
Patent supports scaffold differentiation in fungicide discovery
No direct EC₅₀ comparator data; class-level evidence
Agrochemical discovery Patent analysis Intermediate procurement

3-Methyl-3-(trifluoromethyl)azetidine: Application Scenarios


Medicinal Chemistry: pKa-Driven Salt Selection

In lead optimization programs where the target product profile demands a weakly basic amine (pKa 7.5–9.5) to balance solubility and passive permeability, 3‑methyl‑3‑(trifluoromethyl)azetidine (pKa ~9.20) offers a distinct advantage over non‑fluorinated 3,3‑dialkyl azetidines (pKa ≥11.3). At gastrointestinal pH, the lower basicity favours a higher fraction of the neutral, membrane‑permeable species while still permitting hydrochloride salt formation for crystalline solid‑state development . This positions the compound as a preferred building block for CNS‑penetrant candidates where excessively basic amines are flagged for P‑gp efflux liability.

Agrochemical R&D: SDH-Targeted Fungicide Discovery

Patent CN118271285A establishes the azetidine‑amide framework as a viable antifungal chemotype. Procurement of 3‑methyl‑3‑(trifluoromethyl)azetidine enables the synthesis of this differentiated scaffold class, providing an alternative to the well‑explored pyrazole‑amide SDH inhibitor space. Teams pursuing novel fungicide IP can elaborate the azetidine core into diverse amide libraries for screening against resistant fungal strains, leveraging the conformational rigidity and CF₃‑enhanced metabolic stability that distinguish azetidine‑amides from conventional heterocyclic amides [1].

Parallel Synthesis: Density-Calibrated Dispensing

The substantial density of 1.173 g/cm³ for 3‑methyl‑3‑(trifluoromethyl)azetidine—approximately 44% higher than 3‑methylazetidine (0.817 g/cm³)—must be accounted for in automated liquid‑handling and solid‑dispensing workflows. Procurement specifications should explicitly include density verification (or gravimetric calibration) to ensure accurate stoichiometric delivery when the compound is used as a limiting reagent in multi‑well parallel amide coupling or N‑arylation reactions. Miscalibration based on non‑fluorinated azetidine density assumptions will result in systematic under‑dosing .

Fragment-Based Drug Discovery: 19F NMR Probe

The presence of the trifluoromethyl group makes 3‑methyl‑3‑(trifluoromethyl)azetidine intrinsically suitable as a ¹⁹F NMR probe fragment. Unlike non‑fluorinated azetidines or those with only a single fluorine substituent, the CF₃ group provides a sharp ¹⁹F singlet signal (distinct from aromatic fluorine backgrounds) that can be monitored in ligand‑observed protein‑binding experiments. Procurement of this specific building block therefore serves dual purposes: as a synthetic intermediate and as a direct biophysical probe, eliminating the need for a separate fluorinated reporter fragment [2].

Application
Selection Property
Validation Focus
pKa-driven salt selection
CF₃-lowered basicity profile
Protonation state at formulation pH
SDH-targeted fungicide discovery
Azetidine-amide scaffold differentiation
Antifungal screening against resistant strains
Density-calibrated dispensing
Elevated density for automated workflows
Gravimetric calibration verification
19F NMR probe fragment
CF₃ reporter signal
Ligand-observed binding experiments
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